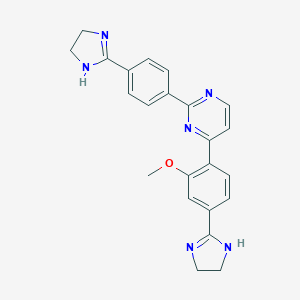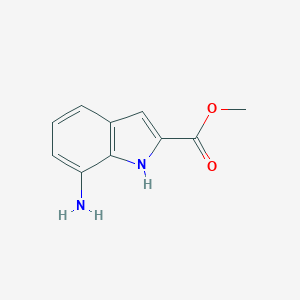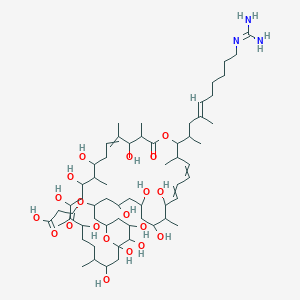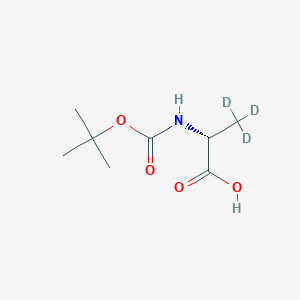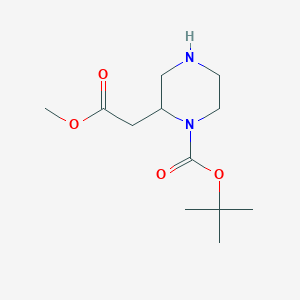![molecular formula C17H16FeOS B071925 cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) CAS No. 164297-25-0](/img/structure/B71925.png)
cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-1,3-diene is a conjugated diene hydrocarbon with the molecular formula C5H6 . It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is used extensively in the petrochemical industry as a selective solvent .
Synthesis Analysis
Cyclopentadiene production is usually not distinguished from dicyclopentadiene since they interconvert. They are obtained from coal tar (about 10–20 g/tonne) and by steam cracking of naphtha (about 14 kg/tonne) . To obtain cyclopentadiene monomer, commercial dicyclopentadiene is cracked by heating to around 180 °C. The monomer is collected by distillation, and used soon thereafter .Molecular Structure Analysis
Cyclopentadiene has a planar molecular shape . The structure of cyclopentadiene is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Deprotonation of cyclopentadiene produces the highly stable cyclopentadienyl anion, which is aromatic . Removal of hydride ion from cyclopentadiene produces the highly unstable cyclopentadienyl cation, which is antiaromatic .Physical And Chemical Properties Analysis
Cyclopentadiene has a density of 0.802 g/cm³, a melting point of -90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water . Its vapor pressure is 400 mmHg (53 kPa) . The acidity (pKa) is 16 . The refractive index (nD) is 1.44 (at 20 °C) .科学的研究の応用
Cycloaddition Reactions and Synthesis of Complex Structures
One of the primary applications of cyclopenta-1,3-diene derivatives in scientific research is in cycloaddition reactions. These reactions are pivotal for creating complex molecular structures, including natural compounds and novel polyheterocyclic compounds. The [4+2] cycloaddition, involving activated cyclic and acyclic dienophiles, is notable for its efficiency in synthesizing intricate structures with high levels of diastereoselectivity and enantioselectivity (E. Rossi, G. Abbiati, & Valentina Pirovano, 2017). Additionally, the synthesis of cyclic compounds containing aminobenzenesulfonamide highlights the versatility of these compounds in pharmaceutical research and the production of functional molecules (Kyosuke Kaneda, 2020).
Self-Healing Polymers
Another intriguing application is in the development of self-healing materials. Polymers employing thermally reversible Diels–Alder chemistry, using furan groups as dienes and maleimide as dienophiles, demonstrate the potential for creating materials that can repair themselves. This research direction opens up possibilities for more durable and sustainable materials (Ying‐Ling Liu & T. Chuo, 2013).
Green Chemistry and Sustainable Materials
The focus on green chemistry is evident in the exploration of renewable carbon sources for the production of chemicals and materials through Diels-Alder reactions. Furan derivatives, obtained from plant biomass, are recognized as "platform chemicals" for sustainable chemistry, highlighting the role of cyclopenta-1,3-diene derivatives in reducing reliance on fossil fuels (K. Galkin & V. Ananikov, 2021).
Safety And Hazards
Cyclopentadiene has an irritating, terpene-like odor . It is advisable to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Cyclopentadiene is mainly used for the production of cyclopentene and its derivatives . It is popularly used as a precursor to the cyclopentadienyl anion (Cp−), an important ligand in cyclopentadienyl complexes in organometallic chemistry . Future research may focus on the development of new cyclopentadiene derivatives and their potential applications in various fields.
特性
CAS番号 |
164297-25-0 |
|---|---|
製品名 |
cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
分子式 |
C17H16FeOS |
分子量 |
324.2 g/mol |
IUPAC名 |
cyclopenta-1,3-diene;1-[(R)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+) |
InChI |
InChI=1S/C12H11OS.C5H5.Fe/c1-10-6-8-12(9-7-10)14(13)11-4-2-3-5-11;1-2-4-5-3-1;/h2-9H,1H3;1-5H;/q2*-1;+2/t14-;;/m1../s1 |
InChIキー |
QAAXXGKGRWQHLR-FMOMHUKBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[S@](=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
SMILES |
CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
正規SMILES |
CC1=CC=C(C=C1)S(=O)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








